6-Bromo-1,5-naphthyridin-4-ol
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Overview
Description
6-Bromo-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the naphthyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,5-naphthyridin-4-ol typically involves the bromination of 1,5-naphthyridin-4-ol. One common method is the reaction of 1,5-naphthyridin-4-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,5-naphthyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution: Products include 6-azido-1,5-naphthyridin-4-ol or 6-thiocyanato-1,5-naphthyridin-4-ol.
Oxidation: The major product is 6-bromo-1,5-naphthyridin-4-one.
Reduction: The major product is 6-bromo-1,5-dihydronaphthyridin-4-ol.
Scientific Research Applications
6-Bromo-1,5-naphthyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, while the bromine atom can participate in halogen bonding. These interactions disrupt the normal function of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-1,5-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
6-Fluoro-1,5-naphthyridin-4-ol: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
6-Bromo-1,5-naphthyridin-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its chloro and fluoro analogs .
Properties
IUPAC Name |
6-bromo-1H-1,5-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAOWGAEAHSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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